(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Overview

Description

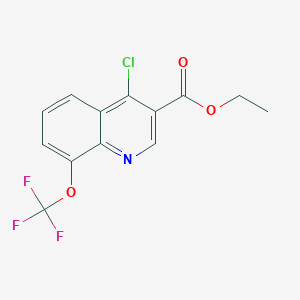

“(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol1. This product is intended for research use only1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone”. However, pyrrolidine derivatives are known to be synthesized through ring construction from different cyclic or acyclic precursors2.Molecular Structure Analysis

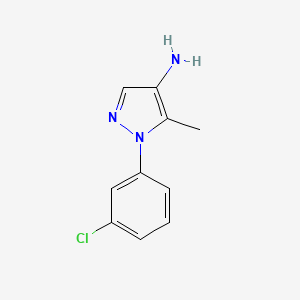

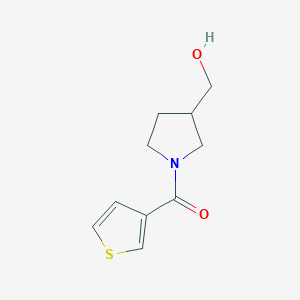

The molecular structure of “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is characterized by a pyrrolidine ring attached to a thiophene ring via a methanone group1. The exact crystal structure of this compound is not available in the literature.

Chemical Reactions Analysis

Specific chemical reactions involving “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not available in the literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not fully detailed in the literature. However, it is known that the compound has a molecular weight of 211.28 g/mol1.Scientific Research Applications

Synthesis and Characterization

- The compound is utilized in the synthesis and characterization of various organotin(IV) complexes, which are studied for their potential as drugs due to their antimicrobial properties against a range of bacteria and fungi (Singh, Singh, & Bhanuka, 2016).

- It is also involved in the synthesis of boric acid ester intermediates with benzene rings. These intermediates undergo various spectroscopic and structural analyses to confirm their formation and investigate their molecular structures through density functional theory (DFT) (Huang et al., 2021).

Structural Analysis and Properties

- Structural studies on isomorphous structures containing the compound have been conducted, revealing the presence of extensive disorder and the adherence to the chlorine-methyl exchange rule. These studies highlight the complexities and subtleties of molecular structure and its detection through data-mining procedures (Swamy et al., 2013).

- The compound plays a role in understanding the effects of structure and environment on the spectroscopic properties of related compounds. Studies on these aspects help in elucidating the behavior of these compounds in different solvents and under varying conditions, which is critical for their potential applications (Al-Ansari, 2016).

Antimicrobial Activity

- Derivatives involving the compound have shown potent anti-tumor properties, displaying a unique structure-activity relationship that provides insights for the development of new therapeutic agents (Hayakawa et al., 2004).

- It is also a part of the synthesis process for various antimicrobial agents, highlighting its role in the development of new drugs and treatments for infections (Ashok et al., 2017).

Advanced Studies and Applications

- The compound contributes to the exploration of advanced chemical synthesis techniques and the creation of functionalized compounds with significant implications in various scientific domains, such as medicinal chemistry and materials science (Pradhan & De, 2005).

Safety And Hazards

The safety and hazards associated with “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not specified in the literature. However, it is recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes3.

Future Directions

The future directions for research on “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not specified in the literature. However, given the interest in pyrrolidine derivatives in drug discovery2, further research could focus on exploring its potential biological activities.

Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.

properties

IUPAC Name |

[3-(hydroxymethyl)pyrrolidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-6-8-1-3-11(5-8)10(13)9-2-4-14-7-9/h2,4,7-8,12H,1,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPPTBSLXGPGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1453700.png)

![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)

![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)

![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)

![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)